3-(3-Benzoylphenyl)prop-2-enoic acid

Lipophilicity Drug-likeness Physicochemical profiling

This meta-substituted cinnamic acid analogue (LogP 3.02, MW 252.26) features an α,β-unsaturated Michael acceptor and a benzophenone-like chromophore, enabling covalent target engagement and photochemical crosslinking impossible with saturated analogues like ketoprofen. The meta‑benzoylphenyl regioisomer is essential for antiviral acylguanidine pharmacophores (WO2006135978A1) and aldose reductase inhibitors (IC₅₀ 0.49 μM). Procurement must ensure regioisomeric purity to avoid confounding biological results.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 917909-69-4
Cat. No. B8518495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Benzoylphenyl)prop-2-enoic acid
CAS917909-69-4
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)O
InChIInChI=1S/C16H12O3/c17-15(18)10-9-12-5-4-8-14(11-12)16(19)13-6-2-1-3-7-13/h1-11H,(H,17,18)
InChIKeyMYASBRUZJIHXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Benzoylphenyl)prop-2-enoic Acid (CAS 917909-69-4): A meta‑Substituted Cinnamic Acid Scaffold for Targeted Medicinal Chemistry and Antiviral Precursor Development


3-(3-Benzoylphenyl)prop-2-enoic acid (CAS 917909-69-4), also referred to as 3‑benzoylcinnamic acid, is a synthetic cinnamic acid analogue characterized by a meta‑benzoylphenyl substituent on the α,β‑unsaturated carboxylic acid framework (molecular formula C₁₆H₁₂O₃; molecular weight 252.26 g/mol; calculated LogP 3.02; polar surface area 54.37 Ų) . The compound belongs to the 3‑arylprop‑2‑enoic acid class and is distinguished from the unsubstituted parent scaffold by the presence of the benzophenone‑like moiety, which imparts distinct electronic, steric, and photochemical properties that are absent in simpler cinnamic acid derivatives .

Why Generic Cinnamic Acid or Ketoprofen Cannot Replace 3-(3-Benzoylphenyl)prop-2-enoic Acid in Research and Industrial Workflows


Although cinnamic acid, ketoprofen, and 3‑benzoylacrylic acid share a benzoyl‑phenyl‑carboxylic acid motif, they diverge in three critical procurement‑relevant parameters: (i) the α,β‑unsaturated double bond of the target compound enables conjugate addition chemistry that is impossible with the saturated propionic acid chain of ketoprofen ; (ii) the meta‑benzoylphenyl substitution pattern creates a benzophenone chromophore with a distinct spatial orientation compared to the para‑isomer, directly affecting photochemical crosslinking efficiency and biological target engagement ; and (iii) the calculated LogP of 3.02 places the target compound in a lipophilicity window that differs markedly from both the more polar cinnamic acid (LogP ~2.13) and the slightly more lipophilic ketoprofen (LogP ~2.81–3.11), which impacts membrane permeability, protein binding, and formulation behaviour .

Head‑to‑Head Differentiation of 3-(3-Benzoylphenyl)prop-2-enoic Acid: Quantitative Evidence vs. Closest Structural Analogs


Lipophilicity Tuning: LogP 3.02 Offers a Balanced Hydrophobic Profile Distinct from Cinnamic Acid and Ketoprofen

The calculated partition coefficient (LogP) of 3-(3-benzoylphenyl)prop-2-enoic acid is 3.02, positioning it between the more hydrophilic cinnamic acid (LogP ~2.13) and the reference drug ketoprofen (LogP 2.81–3.11) . This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in early-stage drug discovery, as excessively polar compounds (LogP < 1) suffer from poor passive diffusion, while highly lipophilic compounds (LogP > 4) exhibit increased non-specific protein binding and metabolic liability.

Lipophilicity Drug-likeness Physicochemical profiling

Unique meta‑Benzoylphenyl Architecture Enables Antiviral Guanidine Derivatisation Not Accessible via para‑Isomer or Saturated Analogues

The meta‑(3‑benzoylphenyl) substitution pattern of the target compound is explicitly required for the synthesis of 3‑(3‑benzoylphenyl)‑N‑(diaminomethylidene)prop‑2‑enamide (3‑benzoylcinnamoylguanidine), a compound claimed in patent WO2006135978A1/NZ596107A as an antiviral agent against Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and Dengue virus . The para‑isomer 3‑(4‑benzoylphenyl)prop‑2‑enoic acid is instead documented as a photosensitiser for photochemical reactions , and ketoprofen (saturated propionic acid) cannot undergo the same acylguanidine formation due to the absence of the α,β‑unsaturated carbonyl system.

Antiviral research HCV HIV Dengue Cinnamoylguanidine

α,β‑Unsaturated Carboxylic Acid Functionality Permits Conjugate Addition Chemistry Absent in Ketoprofen

The acrylic acid moiety (prop‑2‑enoic acid) of the target compound contains an electrophilic β‑carbon that can participate in Michael addition reactions with biological nucleophiles (e.g., cysteine thiols), a property completely absent in the saturated propionic acid chain of ketoprofen . This reactivity profile is exploited in the design of covalent enzyme inhibitors and photoaffinity probes based on the cinnamic acid scaffold. The (Z)-3-phenyl-2-benzoylpropenoic acid class, which shares the same α,β‑unsaturated ketone‑acid motif, has demonstrated aldose reductase inhibitory activity with IC₅₀ values ranging from 0.49 μM to >100 μM depending on aromatic substitution, confirming that the enone system is a critical pharmacophoric element .

Synthetic chemistry Michael addition Covalent inhibitor design

Increased Molecular Complexity and Structural Elaboration Potential vs. 3‑Benzoylacrylic Acid

3‑Benzoylacrylic acid (CAS 583‑06‑2; molecular formula C₁₀H₈O₃; molecular weight 176.17 g/mol; melting point 94–97 °C) is a widely available, lower‑molecular‑weight analogue that lacks the central phenyl spacer . The target compound incorporates an additional phenyl ring (molecular weight 252.26 g/mol), which extends the aromatic surface, increases the number of rotatable bonds, and provides an additional vector for substitution and structure‑activity relationship (SAR) exploration. This increased complexity is reflected in the calculated LogP (3.02 vs. ~1.5–1.8 for 3‑benzoylacrylic acid) and polar surface area (54.37 Ų), offering a distinct region of chemical space for fragment growth and lead optimisation .

Fragment-based drug discovery Structure-activity relationship Chemical space

Meta‑Substitution Directs Photochemical and Binding Properties Differently from the para‑Isomer

The regioisomeric position of the benzoyl substituent on the central phenyl ring determines the compound's photophysical behaviour and biological target complementarity. The para‑isomer, 3‑(4‑benzoylphenyl)prop‑2‑enoic acid, is specifically marketed as a photosensitiser for photochemical reactions , while the meta‑isomer (the target compound) is cited in patent literature as the required precursor for antiviral cinnamoylguanidines . This positional divergence alters the dihedral angle between the benzophenone carbonyl and the propenoic acid plane, affecting UV absorption maxima, triplet state lifetimes, and the geometry of ligand‑protein interactions.

Photochemistry Molecular recognition Regioisomerism

Optimal Deployment Scenarios for 3-(3-Benzoylphenyl)prop-2-enoic Acid Based on Verified Differentiation Evidence


Synthesis of 3‑Benzoylcinnamoylguanidine Antiviral Candidates (HCV, HIV, Dengue)

The compound serves as the direct carboxylic acid precursor for generating 3‑(3‑benzoylphenyl)‑N‑(diaminomethylidene)prop‑2‑enamide, an acylguanidine claimed to possess antiviral activity against Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and Dengue virus in patent WO2006135978A1/NZ596107A . Researchers developing antiviral agents based on the cinnamoylguanidine chemotype should procure the meta‑substituted benzoylphenyl cinnamic acid specifically, as neither the para‑isomer nor saturated propionic acid analogues yield the same pharmacophore .

Covalent Inhibitor and Chemical Probe Design Exploiting the α,β‑Unsaturated Electrophilic Warhead

The acrylic acid moiety of the target compound functions as a Michael acceptor, enabling covalent modification of cysteine or other nucleophilic residues in target proteins. This reactivity is leveraged in the design of aldose reductase inhibitors within the (Z)-3-phenyl-2-benzoylpropenoic acid class, where the most potent analogue (compound 3k) achieved an IC₅₀ of 0.49 μM against rat lens aldose reductase . Investigators requiring an electrophilic warhead for irreversible or reversible‑covalent target engagement should select this scaffold over saturated analogues such as ketoprofen.

Fragment‑Based and Structure‑Based Drug Design Requiring an Extended meta‑Benzoylphenyl Scaffold

With a molecular weight of 252.26 g/mol, three aromatic rings, and a calculated LogP of 3.02, 3‑(3‑benzoylphenyl)prop‑2‑enoic acid occupies a distinct region of fragment chemical space compared to the simpler 3‑benzoylacrylic acid (MW 176.17; LogP ~1.5–1.8) . The additional phenyl ring provides increased surface area for hydrophobic interactions and additional vectors for further synthetic elaboration, making it suitable for fragment growth campaigns where intermediate lipophilicity and extended aromatic character are desired.

Structure‑Activity Relationship Studies Distinguishing meta vs. para Benzoylphenyl Regioisomers

The meta‑substituted benzoylphenyl isomer (CAS 917909-69-4) exhibits distinct photophysical and target‑binding properties compared to the para‑isomer, which is primarily utilised as a photosensitiser . Systematic SAR investigations comparing these regioisomers are warranted to map the spatial requirements of benzophenone‑containing ligands for aldose reductase, antiviral targets, or photoaffinity labelling applications. Procurement must ensure regioisomeric purity to avoid confounding results in comparative biological assays.

Quote Request

Request a Quote for 3-(3-Benzoylphenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.